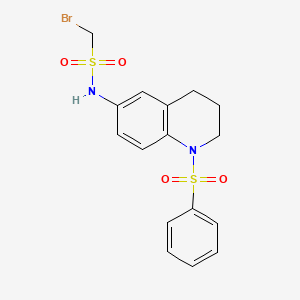

1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-1-bromomethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O4S2/c17-12-24(20,21)18-14-8-9-16-13(11-14)5-4-10-19(16)25(22,23)15-6-2-1-3-7-15/h1-3,6-9,11,18H,4-5,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLNIKQLAJVWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)CBr)N(C1)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps. One common route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the phenylsulfonyl group and the bromine atom. The final step involves the sulfonamide formation.

Preparation of Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst.

Introduction of Phenylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Bromination: The bromine atom is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Sulfonamide Formation: The final step involves the reaction of the brominated intermediate with methanesulfonamide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, KOH).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Hydrolysis: Corresponding amine and sulfonic acid.

Scientific Research Applications

1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The tetrahydroquinoline core is shared among several analogs, but substituent variations significantly influence properties:

Functional Group Impact

- Bromo vs. Nitro/Cyano: The bromo group in the target compound may facilitate nucleophilic substitution or cross-coupling reactions, unlike nitro or cyano groups in analogs, which are electron-withdrawing and stabilize charge transfer .

- Sulfonamide Variations : Methanesulfonamide (target) vs. trifluoroacetyl-sulfonamide () alters polarity and metabolic stability. Trifluoroacetyl groups increase resistance to enzymatic degradation .

Biological Activity

1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of autoimmune diseases and inflammatory disorders. This article reviews current research findings regarding its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C14H15BrN2O4S2

- Molecular Weight : 395.31 g/mol

Research indicates that this compound acts as an inhibitor of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a critical regulator in the differentiation of Th17 cells, which are implicated in various autoimmune conditions. By inhibiting RORγt activity, the compound may reduce the production of pro-inflammatory cytokines such as IL-17, thus providing therapeutic benefits in diseases characterized by excessive Th17 cell activity.

In Vitro Studies

In vitro assays have demonstrated that 1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide effectively inhibits RORγt-mediated transcriptional activity. This inhibition correlates with reduced levels of IL-17 production in cultured T cells.

In Vivo Studies

Recent studies have explored the efficacy of this compound in mouse models of autoimmune diseases:

- Psoriasis Model : The compound was shown to significantly reduce psoriatic lesions and inflammation when administered at lower doses compared to existing treatments.

- Rheumatoid Arthritis Model : In models simulating rheumatoid arthritis, the compound exhibited a reduction in joint inflammation and damage.

Case Studies

- Psoriasis Treatment : A study involving mice treated with varying doses of 1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide demonstrated a dose-dependent reduction in psoriatic symptoms. The most effective dose resulted in a 70% decrease in lesion severity compared to control groups.

- Rheumatoid Arthritis Study : Another study highlighted that treatment with this compound led to a significant reduction in both clinical scores and histological signs of inflammation in affected joints after two weeks of administration.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH, 80°C) to generate the tetrahydroquinoline scaffold .

Sulfonylation : Reaction with phenylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the phenylsulfonyl group at the N1 position .

Bromomethanesulfonamide Coupling : Bromination of methanesulfonamide followed by nucleophilic substitution at the C6 position of the tetrahydroquinoline using K₂CO₃ in DMF at 60–80°C .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., 1.2 equivalents of bromomethanesulfonamide) and solvent polarity to minimize side reactions.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the bromomethanesulfonamide group (e.g., singlet for CH₂Br at ~3.8 ppm) and phenylsulfonyl aromatic signals (7.5–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: ~507.2 g/mol based on analogous compounds) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm .

Q. What solvents and conditions are recommended for handling and storing this compound to ensure stability?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO and DMF; sparingly soluble in water. Use anhydrous DMSO for biological assays to prevent hydrolysis .

- Storage : Store at –20°C under inert gas (argon) in amber vials to avoid photodegradation of the bromine moiety .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition, particularly against bacterial dihydropteroate synthase (DHPS)?

- Methodological Answer :

- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) using DHPS crystal structures (PDB: 3TYW) to identify binding interactions with the sulfonamide group and tetrahydroquinoline core .

- Enzyme Assays : Measure IC₅₀ values via spectrophotometric monitoring of dihydropteroate formation at 340 nm. Compare inhibition kinetics with known DHPS inhibitors (e.g., sulfamethoxazole) .

- Mutagenesis Studies : Engineer DHPS mutants (e.g., Phe28Leu) to assess resistance mechanisms and validate binding hypotheses .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be systematically addressed?

- Methodological Answer :

- Standardized Assay Conditions : Control variables such as pH (7.4), temperature (37°C), and bacterial strain (e.g., E. coli ATCC 25922) to ensure reproducibility .

- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify outliers and correlate structural modifications (e.g., bromine vs. chlorine substitution) with activity trends .

- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in different cell lines, as bioavailability differences may explain discrepancies .

Q. What strategies can improve aqueous solubility without compromising target affinity?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the tetrahydroquinoline C2 position to enhance solubility. Measure logP changes via shake-flask method .

- Co-Crystallization : Screen co-formers (e.g., cyclodextrins) using thermal analysis (DSC/TGA) and X-ray diffraction to stabilize amorphous phases .

- SAR Analysis : Compare analogues (e.g., 4-fluoro vs. 4-chloro substitutions) to identify tolerated modifications that improve solubility (>50 µg/mL) while maintaining IC₅₀ < 1 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.